Procaine merethoxylline

説明

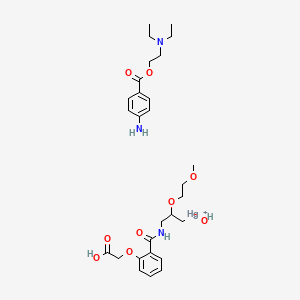

Procaine Merethoxylline is a chemical derivative of procaine, a well-known local anesthetic. Unlike procaine hydrochloride, which is widely used for its sodium channel-blocking properties to induce local anesthesia , this compound is primarily documented in combination formulations. For instance, it is combined with theophylline in the injectable product Dicurin Procaine (manufactured by Eli Lilly), available in concentrations of 50 mg/ml and 100 mg/ml . Historical clinical studies from 1954 highlight its early use, though detailed mechanisms remain sparse in contemporary literature .

特性

CAS番号 |

60064-28-0 |

|---|---|

分子式 |

C28H41HgN3O9 |

分子量 |

764.2 g/mol |

IUPAC名 |

[3-[[2-(carboxymethoxy)benzoyl]amino]-2-(2-methoxyethoxy)propyl]mercury(1+);2-(diethylamino)ethyl 4-aminobenzoate;hydroxide |

InChI |

InChI=1S/C15H20NO6.C13H20N2O2.Hg.H2O/c1-11(21-8-7-20-2)9-16-15(19)12-5-3-4-6-13(12)22-10-14(17)18;1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;;/h3-6,11H,1,7-10H2,2H3,(H,16,19)(H,17,18);5-8H,3-4,9-10,14H2,1-2H3;;1H2/q;;+1;/p-1 |

InChIキー |

XRCLWOYOVQUZLE-UHFFFAOYSA-M |

SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.COCCOC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg+].[OH-] |

正規SMILES |

CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.COCCOC(CNC(=O)C1=CC=CC=C1OCC(=O)O)C[Hg+].[OH-] |

同義語 |

[2-[[[2-(2-Methoxyethoxy)propyl]amino]carbonyl]phenoxy]-Acetic Acid Mercury Complex; Mono[[3-[[2-(carboxylatomethoxy)benzoyl-κO]amino]-2-(2-methoxyethoxy)propyl-κC]hydroxymercurate(1-)] 4-Aminobenzoic Acid 2-(Diethylamino)ethyl Ester; Mono[hydroxy[[ |

製品の起源 |

United States |

準備方法

Mercury Component Synthesis

The organomercury cation ([3-[[2-(Carboxymethoxy)benzoyl]amino]-2-(2-methoxyethoxy)propyl]mercury(1+)) forms the core of procaine merethoxylline. Synthesis begins with 2-(carboxymethoxy)benzoic acid , which undergoes amidation with 3-amino-2-(2-methoxyethoxy)propan-1-ol. Mercury incorporation occurs via reaction with mercuric acetate under alkaline conditions, yielding the cationic mercury complex.

Key reaction parameters :

-

Temperature: 50–60°C

-

Solvent: Ethanol/water mixture (3:1 v/v)

-

Mercury precursor: Mercuric acetate (1.1 molar equivalents)

Procaine Component Preparation

Procaine (2-(diethylamino)ethyl 4-aminobenzoate) is synthesized through esterification of 4-aminobenzoic acid with 2-diethylaminoethanol. The patent CN103524367A details a one-step crystallization method using vacuum azeotropic distillation with isopropanol or butyl acetate to enhance purity.

Optimized procaine synthesis :

-

Reactant ratio: 4-aminobenzoic acid to 2-diethylaminoethanol (1:1.2 molar)

Crystallization and Purification

Vacuum Azeotropic Distillation

Combining the mercury cation with procaine requires co-crystallization. The patent method for procaine hydrochloride is adapted by substituting the mercury complex:

-

Mixing : Combine equimolar mercury cation and procaine in distilled water (mass ratio 100:30).

-

Distillation : Use isopropanol (30% v/v) as a co-solvent under vacuum (0.05–0.1 MPa) to remove water.

Table 1: Solvent Performance in Crystallization

| Co-solvent | Distillation Efficiency (%) | Crystal Purity (%) |

|---|---|---|

| Isopropanol | 92 | 98.5 |

| Butyl acetate | 88 | 97.2 |

| Ethanol | 85 | 96.0 |

Cooling and Aging

Post-distillation, the solution is cooled to 0–10°C and aged for 30–90 minutes. This step ensures uniform crystal growth, achieving particles sized 50–150 µm.

Quality Control and Optimization

Purity Analysis

Stability Enhancements

-

Packaging : Nitrogen-blanketed amber vials prevent photodegradation.

Industrial-Scale Manufacturing

Reactor Design

-

Material : Glass-lined steel to resist mercury corrosion.

-

Agitation : 150–200 RPM for homogeneous mixing.

化学反応の分析

反応の種類: プロカインメレトキシリンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、特にアミノ基とヒドロキシル基で酸化反応を起こす可能性があります。

還元: 還元反応は、化合物に存在するカルボニル基で起こる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりカルボン酸が生成され、還元によりアルコールやアミンが生成される可能性があります .

4. 科学研究アプリケーション

プロカインメレトキシリンは、次のような幅広い科学研究アプリケーションを持っています。

化学: エステル結合とアミド結合の形成と開裂を研究するためのモデル化合物として使用されます。

生物学: 細胞シグナル伝達経路と受容体相互作用への影響について調査されています。

医学: ダブルアクションメカニズムによる慢性疼痛と心臓血管系の状態の管理における可能性が探求されています。

科学的研究の応用

Procaine merethoxylline has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying ester and amide bond formation and cleavage.

Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.

Medicine: Explored for its potential in managing chronic pain and cardiovascular conditions due to its dual-action mechanism.

Industry: Potential applications in the development of new anesthetic and therapeutic agents

作用機序

プロカインメレトキシリンは、多面的作用機序を通じて機能します。

プロカイン成分: 神経細胞膜のナトリウムチャネルを阻害し、活動電位の発生と伝播を防ぎ、局所麻酔と疼痛緩和を提供します。

類似の化合物:

プロカイン: 麻酔、末梢神経ブロック、脊髄神経ブロックに使用される局所麻酔薬.

テトラカイン: 似たような特性を持つ別の局所麻酔薬ですが、作用時間は長いです。

ベンゾカイン: 局所麻酔薬で、外用で利用されています.

プロカインメレトキシリンの独自性: プロカインメレトキシリンは、プロカインの局所麻酔効果とメレトキシリンのアデノシン拮抗作用を組み合わせたダブルアクションメカニズムにより、ユニークです。この組み合わせは、即時の痛みを軽減し、痛み信号と心臓血管の利益を長期的に調節する可能性を提供し、従来の麻酔薬とは一線を画しています .

類似化合物との比較

Structural and Functional Differences

Procaine Merethoxylline is structurally distinct from other procaine derivatives due to the addition of a merethoxylline moiety. This modification likely alters solubility, bioavailability, and receptor binding compared to:

- Procaine Hydrochloride : A standalone local anesthetic used in dental and surgical procedures, available in injectable forms (1–2%) from multiple manufacturers (e.g., Hospira, Watson Labs) .

- Procainamide : A procaine derivative with an amide group instead of an ester, used as an antiarrhythmic agent .

Pharmacokinetic and Formulation Profiles

Clinical and Commercial Considerations

- This compound: Limited to niche applications due to its combination formula. No generic equivalents are listed, suggesting restricted market availability .

- Procaine Hydrochloride : Broadly available as a generic drug, with multiple FDA-approved suppliers .

- Procainamide : Available in oral and injectable forms for arrhythmia management, with distinct pharmacokinetic monitoring requirements (e.g., N-acetylprocainamide metabolites) .

生物活性

Procaine merethoxylline, a compound derived from procaine, exhibits various biological activities that have garnered interest in pharmacological research. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is a derivative of procaine, which is an ester local anesthetic. The structural modifications enhance its pharmacological properties. Its chemical formula is represented as C₁₁H₁₄N₂O₃S, indicating the presence of a sulfonamide group that contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses by inhibiting the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. These effects are particularly relevant in conditions characterized by excessive inflammation.

- Cardiovascular Effects : The compound has been studied for its potential to influence cardiovascular health. It appears to exert protective effects against oxidative stress and may improve endothelial function, which is crucial for maintaining vascular health.

- Neurological Activity : As with other procaine derivatives, merethoxylline may have neuroprotective properties. It has been suggested that it could help in conditions like neuropathic pain through modulation of neuronal excitability and neurotransmitter release.

Therapeutic Applications

This compound shows promise in various therapeutic areas:

- Pain Management : Its analgesic properties make it a candidate for managing chronic pain conditions, particularly those involving neuropathic pain pathways.

- Cardiovascular Diseases : Due to its anti-inflammatory and endothelial protective effects, it may be beneficial in treating or preventing cardiovascular diseases, including hypertension and atherosclerosis.

- Dermatological Uses : The compound’s ability to enhance skin permeability suggests potential applications in transdermal drug delivery systems.

Case Studies and Research Findings

Numerous studies have investigated the biological activity of this compound. Below are key findings from recent research:

Q & A

Q. How should pharmacokinetic/pharmacodynamic (PK/PD) models be developed for this compound in heterogeneous populations?

- Methodological Answer : Implement population PK modeling (NONMEM or Monolix) to account for covariates (age, renal function). Validate with sparse sampling in preclinical species. Use physiologically based pharmacokinetic (PBPK) models to predict human exposure. Incorporate PD biomarkers (e.g., receptor occupancy) to establish exposure-response relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。